molecular formula C13H11NOS B5698609 N-phenyl-3-(2-thienyl)acrylamide

N-phenyl-3-(2-thienyl)acrylamide

Cat. No. B5698609
M. Wt: 229.30 g/mol
InChI Key: PMKYUDWCZLECBW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-3-(2-thienyl)acrylamide, also known as PTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Characterization

  • Regio- and Diastereoselective Synthesis : N-phenyl-3-(2-thienyl)acrylamide derivatives can be synthesized using radical addition of 1,3-dicarbonyl compounds to acrylamides, mediated by manganese(III) acetate. This process yields trans-3-carboxamide-dihydrofurans with moderate to good yields and significant regio- and diastereoselectivity. Structural analyses of these compounds utilize NMR techniques and X-ray crystallography (Yılmaz et al., 2017).

Chemical Properties and Applications

  • Solubility Studies : The solubility of N-phenyl acrylamide derivatives in various solvent mixtures, like methanol-ethanol, is an important aspect for industrial product and process design. Understanding the solubility behavior aids in polymerization reactions and solid-liquid equilibrium calculations, which are crucial for various industrial applications (Yao et al., 2010).

Applications in Material Science

  • Corrosion Inhibition : Certain acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds demonstrate significant inhibition of corrosion in specific environments, such as copper in nitric acid solutions. Electrochemical methods like electrochemical impedance spectroscopy and potentiodynamic polarization help analyze the efficiency of these inhibitors (Abu-Rayyan et al., 2022).
  • Continuous Flow Synthesis : The development of continuous flow processes for the synthesis of functional acrylamides, like N-phenyl acrylamide, presents an efficient and environmentally friendly alternative to conventional batch reactions. This approach is significant for safe and sustainable chemistry, minimizing environmental impact and enhancing industrial productivity (Salaklang et al., 2020).

Biomedical Applications

  • Chiroptical Properties and Chiral Recognition : Research on optically active polyacrylamides bearing phenyl acrylamide derivatives highlights their potential in chiroptical properties and chiral recognition. These properties are crucial for applications in areas like enantioselective discrimination and analytical chemistry (Lu et al., 2010).
  • Antimicrobial Agents : Polycyclic chalcone-containing polyacrylamides with phenyl acrylamide structures have been synthesized and exhibited promising antimicrobial activities. These polymers show potential as potent agents against various bacteria and fungi, marking their significance in the field of antimicrobial research (Boopathy et al., 2017).

Environmental and Safety Aspects

  • Environmental Fate and Neurotoxicity : Studies on acrylamide and its polymers, including derivatives like N-phenyl acrylamide, provide insights into their environmental fate, mobility, biodegradability, and potential neurotoxicity. Understanding these aspects is crucial for assessing the safety and environmental impact of these compounds (Smith & Oehme, 1991).

properties

IUPAC Name

(E)-N-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKYUDWCZLECBW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-phenyl-3-(thiophen-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-3-(2-thienyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-3-(2-thienyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-phenyl-3-(2-thienyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-phenyl-3-(2-thienyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-phenyl-3-(2-thienyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.